2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide
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Overview
Description
2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-quinolinol
- 4-hydroxy-2-methylquinoline
- 4-hydroxyquinaldine
Uniqueness
Compared to similar compounds, 2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual quinoline moieties and carboxamide group contribute to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O/c1-14-11-16(17-7-3-5-9-20(17)24-14)13-23-22(26)19-12-15(2)25-21-10-6-4-8-18(19)21/h3-12H,13H2,1-2H3,(H,23,26) |
InChI Key |
ITDAPPYJIQAZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
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